

The Mono-Chromone Derivatives of Cromoglicic Acid: Structural Characterization, Synthesis, and Analytical Profiling

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Compound of Interest

Compound Name:	Cromoglicic Acid Impurity 11
CAS No.:	149992-30-3
Cat. No.:	B14799412

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Introduction: The Bis-Chromone Paradigm and Impurity Profiling

Cromoglicic acid (often formulated as Cromolyn Sodium) is a pioneering mast cell stabilizer utilized extensively in the prophylactic management of bronchial asthma and allergic rhinitis[1]. Pharmacologically, the efficacy of cromoglicic acid is strictly dependent on its bis-chromone architecture. The two chromone rings must remain coplanar, linked by a spacer chain of no longer than six carbons[1]. Any deviation from this structural requirement—such as the truncation to a mono-chromone derivative—results in a complete loss of mast cell stabilizing activity[1].

During the active pharmaceutical ingredient (API) manufacturing process, side reactions and incomplete cyclizations can yield mono-chromone impurities. Controlling these derivatives is not merely a regulatory compliance exercise (per ICH Q3A guidelines) but a fundamental requirement to ensure the therapeutic integrity of the final drug product. This whitepaper systematically deconstructs the chemical causality, synthesis divergence, and analytical

isolation of the two primary mono-chromone derivatives: CAS 802857-44-9 and CAS 40820-38-0[2].

Quantitative Data Presentation: Structural and Chemical Profiling

To establish a baseline for analytical method development, the physicochemical properties of the parent bis-chromone and its mono-chromone derivatives are summarized below.

Compound Classification	Chemical Name / IUPAC	CAS Number	Molecular Formula	Molecular Weight	Pharmacological Status
Active API (Bis-chromone)	Cromoglicic Acid	16110-51-3	C ₂₃ H ₁₆ O ₁₁	468.37 g/mol	Active (Mast Cell Stabilizer)
Mono-chromone Diol (Impurity 12)	5-(2,3-dihydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid	802857-44-9	C ₁₃ H ₁₂ O ₇	280.23 g/mol	Inactive Degradant/Impurity
Acetyl-phenoxy Mono-chromone (Impurity 5)	5-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxo-4H-chromene-2-carboxylic acid	40820-38-0	C ₂₁ H ₁₈ O ₉	430.36 g/mol	Inactive Synthesis Impurity
Uncyclized Precursor (Impurity A)	1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol	16150-44-0	C ₁₉ H ₂₀ O ₇	360.36 g/mol	Inactive Precursor

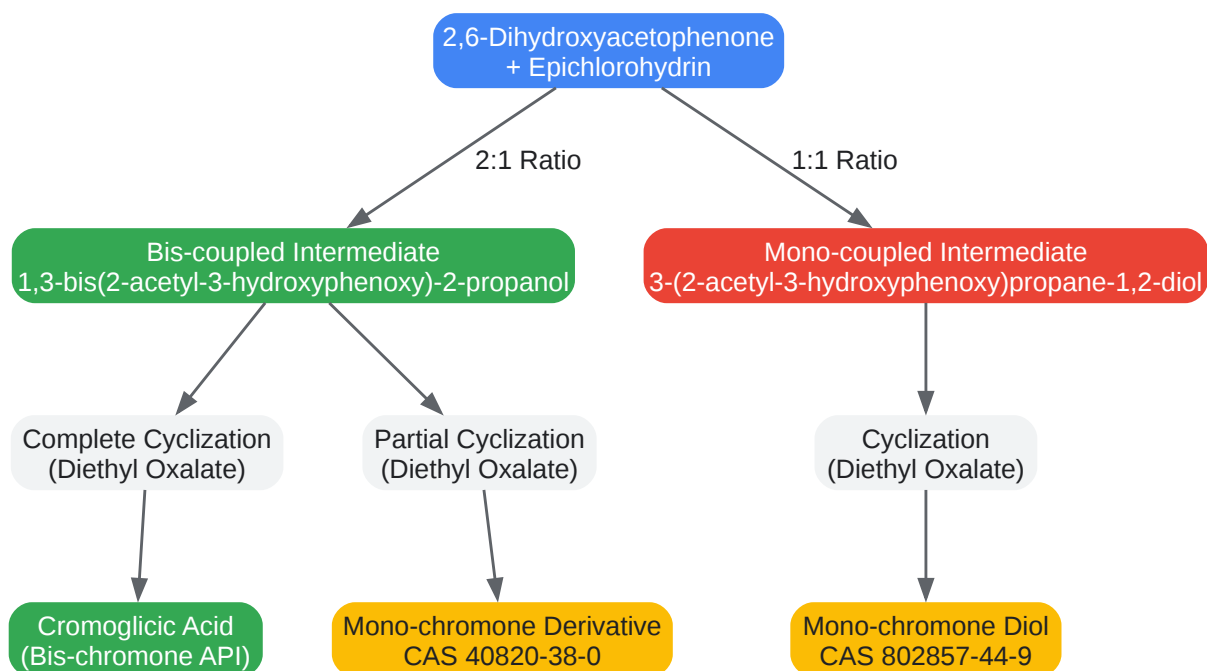
Data synthesized from established pharmacopeial reference standards and impurity profiling databases[2][3].

Mechanisms of Formation: The Causality of Synthetic Divergence

The synthesis of cromoglicic acid begins with the coupling of 2,6-dihydroxyacetophenone with epichlorohydrin to form the bis-acetophenone intermediate (CAS 16150-44-0)[3]. This intermediate is subsequently condensed with diethyl oxalate and cyclized to form the bis-chromone core[4].

Mono-chromone impurities arise from two distinct stoichiometric or kinetic failures during this pathway:

- **Stoichiometric Imbalance (Formation of CAS 802857-44-9):** If epichlorohydrin reacts with only one equivalent of 2,6-dihydroxyacetophenone, it forms a mono-coupled diol. Subsequent condensation and cyclization yield a truncated molecule featuring only a single chromone ring attached to a dihydroxypropoxy chain.
- **Kinetic Failure in Cyclization (Formation of CAS 40820-38-0):** If the bis-acetophenone intermediate forms correctly, but the subsequent diethyl oxalate condensation fails to cyclize both sides of the molecule, the result is a hybrid structure: one fully formed chromone ring and one uncyclized acetyl-phenoxy ring[5].



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Synthetic divergence leading to mono-chromone impurities in Cromoglicic Acid manufacturing.

Experimental Protocol: HPLC-UV Analytical

Workflow

To accurately quantify mono-chromone derivatives down to the 0.05% threshold required by regulatory bodies, a self-validating Ultra-Performance Liquid Chromatography (UPLC/HPLC) method must be employed[6]. The following protocol details the exact parameters and the physicochemical causality behind each choice.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

- Action: Prepare an isocratic mobile phase consisting of Methanol and an aqueous buffer (e.g., phosphate or o-phosphoric acid) in a 45:55 (v/v) ratio, adjusted to pH 2.5[6].
- Causality: Cromoglicic acid has a pKa of ~2.0. If the pH drops below 2.0, the API risks precipitation in the column[6]. Conversely, a pH of 2.5 ensures that the carboxylic acid moieties on both the API and the mono-chromone impurities remain sufficiently protonated to interact with the hydrophobic stationary phase, preventing peak fronting while maintaining solubility.

Step 2: Sample Preparation

- Action: Dissolve the API in the mobile phase to achieve a working analytical concentration of 1.0 mg/mL[6].
- Causality: Utilizing the mobile phase as the sample diluent eliminates solvent mismatch, which can cause baseline perturbations and distort the integration of early-eluting polar impurities like CAS 802857-44-9.

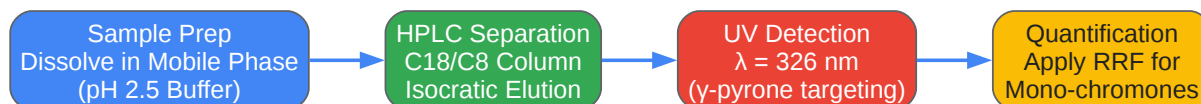
Step 3: Chromatographic Separation

- Action: Inject 10 μ L of the sample onto a C8 or C18 column (e.g., 3.9 x 150 mm) maintained at ambient temperature with a flow rate of 0.5 to 1.0 mL/min[6].
- Causality: The alkyl chain stationary phase separates the compounds based on hydrophobicity. The mono-chromone diol (CAS 802857-44-9) elutes first due to its high polarity. The parent bis-chromone elutes next, followed by the acetyl-phenoxy mono-chromone (CAS 40820-38-0), which is retained longer due to the highly hydrophobic, uncyclized acetophenone ring.

Step 4: UV Detection and Quantification

- Action: Monitor the eluent at $\lambda = 326$ nm[6]. Apply a Relative Response Factor (RRF) during area normalization.
- Causality: The wavelength of 326 nm specifically targets the γ -pyrone ring of the chromone nucleus[6]. Because mono-chromone derivatives possess only one γ -pyrone ring compared

to the parent API's two, their molar absorptivity is fundamentally different. Applying an RRF corrects for this optical discrepancy, ensuring precise mass-balance quantification.



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HPLC-UV analytical workflow for the isolation and quantification of mono-chromone derivatives.

Conclusion

The transition from a bis-chromone to a mono-chromone derivative represents a critical failure in the pharmacological viability of cromoglicic acid. By understanding the kinetic and stoichiometric origins of CAS 802857-44-9 and CAS 40820-38-0, and by leveraging targeted pH control and specific γ-pyrone UV absorbance (326 nm), analytical scientists can build robust, self-validating protocols to ensure the purity and efficacy of mast cell stabilizing therapeutics.

References

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- Title: Development and Validation of Impurity-Profiling UPLC Method for the Determination of Sodium Cromoglicate Source: ResearchGate URL:[6](#)
- Title: CAS 16150-44-0: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol Source: CymitQuimica URL:[3](#)
- Title: Cromoglicic Acid Impurities and Related Compound Source: Veeprho URL:[2](#)
- Title: 5-[3-(2-Acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxo-4H-1-Benzopyran-2-carboxylic acid Sodium Salt Source: Sigma-Aldrich URL:[5](#)
- Title: Diethyl cromoglycate | 16150-45-1 Source: Benchchem URL:[4](#)

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